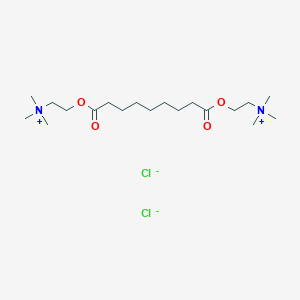
Azelainylcholine
Description
Azelainylcholine is a synthetic choline derivative incorporating azelaic acid (a nine-carbon dicarboxylic acid) into its molecular structure. This compound combines the neurotransmitter-mimetic properties of choline with the lipid-soluble characteristics of azelaic acid, making it a candidate for applications in dermatology, neuropharmacology, and lipid metabolism regulation. Its chemical structure consists of a choline moiety (trimethylammonium ethanol) esterified with azelaic acid .
The synthesis of this compound typically involves the esterification of azelaic acid with choline chloride under controlled catalytic conditions. Purity validation requires high-performance liquid chromatography (HPLC) with retention time and spectral data (e.g., NMR, IR) to confirm structural integrity .
Properties
CAS No. |
126281-64-9 |
|---|---|
Molecular Formula |
C19H40Cl2N2O4 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
trimethyl-[2-[9-oxo-9-[2-(trimethylazaniumyl)ethoxy]nonanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C19H40N2O4.2ClH/c1-20(2,3)14-16-24-18(22)12-10-8-7-9-11-13-19(23)25-17-15-21(4,5)6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
AFACHHYILIIYOS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Synonyms |
AzCh-Cl azelainylcholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound ’s intermediate chain length (C9) balances solubility profiles, enabling both aqueous and lipid membrane interactions. This contrasts with Acetylcholine (C2), which is highly water-soluble but rapidly hydrolyzed, and Palmitoylcholine (C16), which is predominantly lipid-bound .
Functional Efficacy
| Compound | Receptor Affinity | Enzymatic Stability | Therapeutic Applications |
|---|---|---|---|
| This compound | Moderate (mAChR) | High (resistant to AChE) | Dermatology (sebum regulation) |
| Acetylcholine | High (nAChR/mAChR) | Low (AChE-sensitive) | Neurotransmission |
| Palmitoylcholine | Low | Very High | Drug delivery (liposomal formulations) |
Key Observations :
- This compound exhibits moderate muscarinic acetylcholine receptor (mAChR) affinity but superior enzymatic stability compared to Acetylcholine due to its resistance to acetylcholinesterase (AChE) hydrolysis .
- Unlike Palmitoylcholine, which is primarily used as a lipid carrier, this compound demonstrates direct pharmacological activity in preclinical models of acne vulgaris .
Pharmacokinetic Profiles
| Compound | Half-Life (in vivo) | Bioavailability | Metabolic Pathway |
|---|---|---|---|
| This compound | 6–8 hours | 40–50% | Hepatic ester hydrolysis |
| Acetylcholine | <1 minute | <5% | Rapid hydrolysis by AChE |
| Butyrylcholine | 2–3 hours | 30–35% | Plasma esterases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


